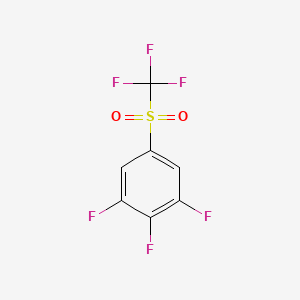
N-(2-Bromo-2-fluoroethyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-2-fluoroethyl)phthalimide, commonly referred to as 2-BEF, is an organophosphorus compound that is used in a variety of scientific research and laboratory experiments. This compound has a wide range of applications, from drug design to biochemical and physiological studies.
Applications De Recherche Scientifique
2-BEF has a wide range of applications in scientific research. It is used as a substrate for enzyme-catalyzed reactions, as a ligand in drug design, and as a reagent in organic synthesis. It is also used in biochemistry and physiology experiments to study the mechanism of action of drugs and other compounds.
Mécanisme D'action
2-BEF acts as an inhibitor of enzymes, such as proteases, and as a substrate for enzyme-catalyzed reactions. It also binds to receptors, such as the G-protein coupled receptor, and modulates its activity. Furthermore, it can act as an agonist or antagonist of enzymes, depending on the concentration.
Biochemical and Physiological Effects
2-BEF has a wide range of biochemical and physiological effects. It can modulate the activity of enzymes, increase the activity of some receptors, and activate or inhibit certain pathways. It can also affect the metabolism of drugs and other compounds, and can increase or decrease the absorption of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-BEF has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Furthermore, it is relatively non-toxic and can be used in a variety of experiments. However, it is important to note that it is not soluble in water, and it is not very soluble in organic solvents.
Orientations Futures
There are several potential future directions for research involving 2-BEF. It could be used to study the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of drugs. It could also be used to develop new drugs and to study the effects of drugs on various diseases. Additionally, it could be used to study the metabolism of drugs and other compounds, as well as to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on the body.
Méthodes De Synthèse
2-BEF can be synthesized from the reaction of 2-bromoethanol and 2-fluoroethanol with phthalimide in a polar solvent. This reaction is catalyzed by an acid, such as sulfuric acid, and yields the desired product in high yield. This method is relatively simple and can be carried out under mild conditions.
Propriétés
IUPAC Name |
2-(2-bromo-2-fluoroethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFHQVIOJMNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



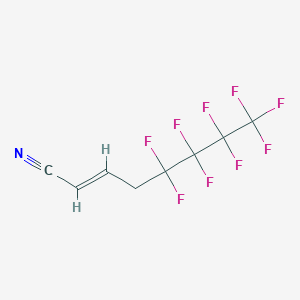
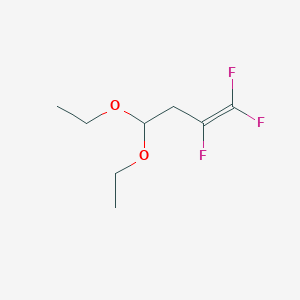
![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
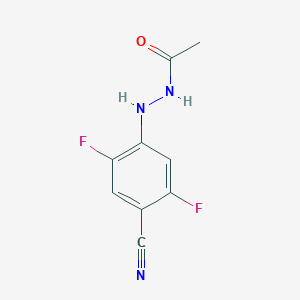

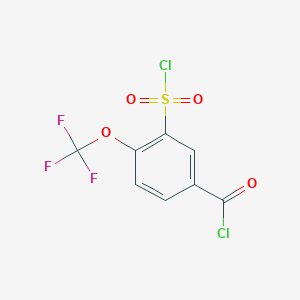
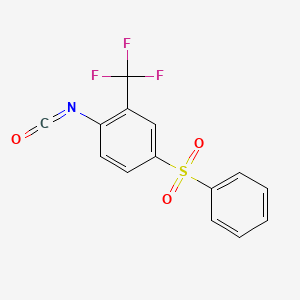


![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)
